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molecular formula C8H8FNO2 B1307272 Methyl 3-amino-5-fluorobenzoate CAS No. 884497-46-5

Methyl 3-amino-5-fluorobenzoate

Cat. No. B1307272
M. Wt: 169.15 g/mol
InChI Key: YKEJVXMOMKWEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

3-bromo-5-fluorobenzoic acid (6.12 g, 33.1 mmol) was dissolved in MeOH (10 mL) and cooled in ice-water bath and toluene (50 mL) and then TMS-diazomethane (19.84 mL, 39.7 mmol) was added dropwise. Reaction mixture was allowed to return to room temperature for 1 h and concentrated in vacuo and the residue dissolved in DCM/Ether and filtered through a short plug of silica and the filtrate evaporated in vacuo to afford the desired product which was then dissolved in MeOH (60 mL) and Pd/C 10 wt % 3.3 g was added and the mixture evacuated and stirred under 1 atm of hydrogen overnight and LCMS indicated desired product next morning. The reaction mixture was filtered through Celite and the filtrate was concnetrated in vacuo and the residue azeotroped with toluene twice and taken to the next step as such (99%). LCMS (m/z): 211.1 (MH+), 0.55 min.
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
19.84 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[C:12]1(C)C=CC=CC=1.[Si]([CH:23]=[N+:24]=[N-])(C)(C)C>CO>[NH2:24][C:23]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([O:7][CH3:12])=[O:6]

Inputs

Step One
Name
Quantity
6.12 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
19.84 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM/Ether
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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